molecular formula C15H10Cl4N4O3 B10873232 N'',N'''-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide

N'',N'''-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide

Cat. No.: B10873232
M. Wt: 436.1 g/mol
InChI Key: NQVITINMBMVXCA-FKGLALOMSA-N
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Description

N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of two 3,5-dichloro-2-hydroxyphenyl groups attached to a carbonic dihydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and carbonic dihydrazide. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or disrupt microbial cell walls, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide is unique due to its specific combination of dichloro-hydroxyphenyl groups and carbonic dihydrazide core

Properties

Molecular Formula

C15H10Cl4N4O3

Molecular Weight

436.1 g/mol

IUPAC Name

1,3-bis[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]urea

InChI

InChI=1S/C15H10Cl4N4O3/c16-9-1-7(13(24)11(18)3-9)5-20-22-15(26)23-21-6-8-2-10(17)4-12(19)14(8)25/h1-6,24-25H,(H2,22,23,26)/b20-5+,21-6+

InChI Key

NQVITINMBMVXCA-FKGLALOMSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

Origin of Product

United States

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